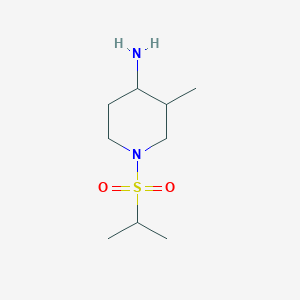

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

3-methyl-1-propan-2-ylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-4-9(10)8(3)6-11/h7-9H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVSOSSJSADVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Using Methanesulfonyl Chloride or Related Sulfonyl Chlorides

A common method involves the reaction of a piperidine derivative with methanesulfonyl chloride or propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like acetone or dichloromethane at controlled temperatures (25–50°C).

- Dissolve the piperidine amine precursor in acetone.

- Slowly add methanesulfonyl chloride (or propane-2-sulfonyl chloride) with stirring.

- Maintain temperature at 25–30°C initially, then heat to 45–50°C for several hours (e.g., 8 hours).

- Remove solvent under reduced pressure.

- Extract with dichloromethane and wash organic layer with aqueous sodium bicarbonate to remove acidic impurities.

- Dry and purify the sulfonylated product.

This method is adapted from a process described for related piperidine sulfonyl derivatives, showing good yields and purity when optimized.

Multi-Step Synthesis via Protected Piperidine Intermediates

Another approach involves:

- Starting from (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or similar protected amine intermediates.

- Reacting with sulfonyl chlorides to introduce the sulfonyl group.

- Debenzylation and deprotection steps to reveal the free amine.

- Final purification to yield the target compound.

This route allows better stereochemical control and higher yields by avoiding side reactions during sulfonylation.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The direct sulfonylation method is straightforward and effective for introducing the propane-2-sulfonyl group onto the piperidine nitrogen. The use of triethylamine neutralizes the HCl generated, facilitating the reaction. Temperature control is critical to avoid decomposition or side reactions.

The multi-step synthesis involving protected intermediates offers advantages in yield and stereochemical purity. The use of benzyl protection allows selective reactions on the piperidine ring without unwanted side reactions on the amine. Debenzylation is typically performed under hydrogenation conditions using Pd/C catalysts.

Alternative synthetic routes involving sulfonylated anilines and triazine derivatives provide access to more complex molecules containing the sulfonylated piperidine motif but are less direct and yield lower amounts of the target compound.

The choice of solvent affects reaction efficiency and purification ease. Acetone and dichloromethane are common for sulfonylation, while DMF is preferred for coupling reactions due to its polarity and ability to dissolve salts.

Purification steps often involve aqueous washes with sodium bicarbonate to remove acidic impurities and extraction with organic solvents, followed by drying and crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine lies in its use as a scaffold for the design of antiviral agents. Research has demonstrated that piperidine derivatives can effectively inhibit viral proteases, such as those from Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The compound's structure allows for optimal binding interactions with the enzyme's active site, enhancing its pharmacological activity .

Key Findings:

- Inhibitory Activity: The compound has been shown to exhibit potent inhibitory effects on MERS-CoV 3CL protease, a critical enzyme for viral replication.

- Structural Insights: X-ray crystallography has been employed to elucidate the binding mechanisms, confirming the compound's efficacy as an antiviral agent.

Cancer Therapeutics

The compound also shows promise in cancer treatment due to its ability to induce apoptosis in tumor cells. Studies indicate that derivatives of piperidine can enhance the efficacy of anticancer drugs by targeting specific cellular pathways involved in cell proliferation and survival.

Case Study:

- A study highlighted that 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine derivatives exhibited increased caspase activity, suggesting a mechanism of action that promotes programmed cell death in cancer cells.

Cholinesterase Inhibition

The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition may have applications in treating neurodegenerative diseases such as Alzheimer's disease.

Research Insights:

- Selectivity: Compounds with a similar piperidine structure have shown selective inhibition of AChE, which could lead to improved therapeutic strategies for cognitive disorders.

Antimicrobial Properties

Research indicates that 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine exhibits antimicrobial activity against various pathogens. The incorporation of sulfonamide groups enhances this activity compared to non-sulfonamide counterparts.

Data Summary:

| Activity Type | Pathogen/Target | Efficacy |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant |

| Anticancer | Tumor cells | Induces apoptosis |

Safety and Toxicity Studies

Preliminary toxicity studies have indicated that 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. This favorable safety profile supports further development for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Methyl vs. Ethyl Substituents

- 3-Methyl Derivative : The methyl group at the 3-position introduces steric hindrance, which may restrict rotational freedom and influence binding pocket interactions. Molecular weight: 220.33 g/mol .

- Calculated molecular weight: ~234.36 g/mol (based on structural analogy). Ethyl groups may enhance membrane permeability but reduce solubility in aqueous media .

Sulfonyl Group Variations

- 1-(Propane-2-sulfonyl)piperidin-4-amine (CAS: 783300-21-0): Lacks the 3-methyl group, resulting in a lower molecular weight (206.31 g/mol).

- Thienopyrimidine-Sulfonyl Hybrids: Compounds like 2-chloro-4-morpholin-4-yl-6-[4-(propane-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[3,2-d]pyrimidine (EP 2402347) incorporate sulfonyl-piperidine into larger heterocyclic systems. These hybrids exhibit enhanced target selectivity for kinases but require more complex synthetic routes .

Cholinesterase Inhibitors

- 4-Amino-1-benzylpiperidine Derivatives: Used in Alzheimer’s disease research, these compounds inhibit acetylcholinesterase (AChE). The sulfonyl group in 3-methyl-1-(propane-2-sulfonyl)piperidin-4-amine may confer metabolic stability compared to benzyl-substituted analogs, which are prone to oxidative degradation .

- Radiobrominated Probes: Derivatives like 1-{5-bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine (PDGFRβ-targeting) highlight the impact of halogenation. Bromine’s larger atomic radius compared to methyl/sulfonyl groups alters biodistribution and receptor affinity .

Kinase and GPCR Targets

- Paltusotine (CRN00808): A nucleoside analog with a quinolinyl-piperidin-4-amine scaffold demonstrates oral bioavailability. The absence of sulfonyl groups in such compounds reduces hydrogen-bonding capacity but improves CNS penetration .

- Indole-Piperidine Hybrids : E.g., 1-(3-(5-fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (Compound 14) targets AAA ATPase p95. The sulfonyl group in 3-methyl-1-(propane-2-sulfonyl)piperidin-4-amine may confer distinct electrostatic interactions compared to indole’s π-π stacking .

Molecular Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|

| 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine | 220.33 | 3-methyl, 1-sulfonyl | ≥98% |

| 1-(Propane-2-sulfonyl)piperidin-4-amine | 206.31 | 1-sulfonyl | Not specified |

| 3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine | ~234.36 (calculated) | 3-ethyl, 1-sulfonyl | Not specified |

Biological Activity

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is a piperidine derivative with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research sources.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine is C₁₀H₂₂N₂O₂S, with a CAS number of 1376343-23-5. The compound features a piperidine ring substituted with a methyl group and a propane-2-sulfonyl moiety, enhancing its solubility and reactivity. The sulfonyl group is particularly significant as it can improve the pharmacological properties of the compound, making it a valuable intermediate in organic synthesis and drug discovery .

Pharmacological Potential

Recent studies indicate that 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine exhibits anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to interact with various biological targets, including receptors involved in neurological functions. Preliminary research suggests that the compound may have implications in treating central nervous system disorders .

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the sulfonamide derivatives formed from this compound may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, similar piperidine derivatives have been shown to inhibit viral proteases, which are critical for viral replication . This suggests that 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine could potentially exhibit antiviral properties as well.

Comparative Analysis with Similar Compounds

To better understand the unique features of 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methylpiperidine | C₅H₁₃N | Lacks sulfonyl group; used as a solvent |

| Propane sulfonamide | C₃H₉NO₂S | Simpler structure; used as an antibacterial agent |

| Piperazine derivatives | Varies | Used in pharmaceuticals; varied biological activity |

The presence of both the methyl and sulfonyl groups in 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine contributes to its enhanced solubility and reactivity compared to these simpler analogs .

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have indicated that derivatives of this compound can reduce inflammatory markers in cell lines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Efficacy : Research has demonstrated that sulfonamide derivatives derived from piperidine compounds exhibit significant antibacterial activity against various pathogens, including resistant strains .

- Neurological Applications : Ongoing studies are exploring the binding affinity of this compound to neurotransmitter receptors, which could lead to new treatments for neurological disorders such as anxiety or depression .

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine, and how can reaction conditions be systematically optimized?

The synthesis of piperidine sulfonamide derivatives typically involves sulfonylation of the piperidine core. For example, nucleophilic substitution with propane-2-sulfonyl chloride under basic conditions (e.g., using triethylamine or NaH) is a common approach. Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures high purity. Yield improvements may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A multi-technique approach is recommended:

- NMR spectroscopy : Analyze H and C NMR spectra to confirm the sulfonyl group (characteristic downfield shifts at δ 2.8–3.5 ppm for sulfonyl protons) and piperidine ring conformation .

- Elemental analysis : Validate molecular formula (e.g., CHNOS) with ≤0.3% deviation .

- HPLC : Use reverse-phase methods (e.g., Newcrom R1 column, mobile phase: acetonitrile/water with 0.1% HPO) for purity assessment (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Design assays based on structural analogs:

- Anticancer activity : Use leukemia cell lines (e.g., K562 or Jurkat) with MTT assays, referencing triazine-piperidine derivatives showing IC values <10 µM .

- Enzyme inhibition : Screen against kinases or proteases, leveraging the sulfonamide group’s affinity for catalytic sites .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during the oxidation of this compound?

Combine experimental and computational methods:

- Spectroscopic monitoring : Track permanganate oxidation via UV-Vis (λ = 525 nm for MnO decay) and isolate intermediates using quenching (e.g., NaHSO) .

- DFT calculations : Model transition states (e.g., using Gaussian 09 with B3LYP/6-31G**) to identify energy barriers and propose a radical or ionic mechanism .

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values) be resolved?

Address discrepancies through:

- Structural modifications : Compare analogs (e.g., fluorinated vs. methyl-substituted derivatives) to assess substituent effects on bioactivity .

- Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and controls (e.g., doxorubicin as a positive control) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., Bcl-2 or EGFR), focusing on sulfonamide hydrogen bonding and piperidine ring hydrophobic interactions .

- MD simulations : Run 100-ns trajectories (AMBER force field) to evaluate binding stability and entropy changes .

Q. How can fluorination or sulfonamide group modifications enhance the compound’s properties?

- Fluorine introduction : Replace methyl groups with fluorine via nucleophilic substitution (e.g., using KF/18-crown-6 in DMF), improving metabolic stability and lipophilicity (logP reduction by ~0.5 units) .

- Sulfonamide optimization : Test alternative sulfonyl groups (e.g., trifluoromethanesulfonyl) to enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.